4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(17-5-3-16(4-6-17)13-25-10-9-22-15-25)24-12-18-2-1-8-23-20(18)19-7-11-27-14-19/h1-11,14-15H,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLVEOSUPAQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide products.
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Modifications
Compound 17 and 18 (Ponatinib Derivatives)
- Structure: Derivatives include dimethylaminomethyl or pyrrolidinylmethyl groups on the imidazole ring and ethynyl-linked imidazopyridine substituents.
- Comparison : Unlike the target compound, which retains a thiophene-pyridine side chain, these analogs prioritize solubility modifications but lack efficacy improvements, highlighting the critical role of aromatic heterocycles in target binding.
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)
- Structure : Benzamide core with a 4-imidazole group and a urea-functionalized ethyl side chain.
- Key Findings : Synthesized via amide coupling, this compound emphasizes urea moieties for hydrogen bonding but lacks the thiophene-pyridine motif .
- Comparison : The absence of aromatic heterocycles (thiophene, pyridine) in 3d may limit its binding affinity to kinase targets compared to the target compound.
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Structure: Benzoimidazole core with cyanophenyl and pyridine substituents.
- Key Findings: Moderate structural similarity (0.56) to the target compound, but the cyanophenyl group may alter electronic properties and metabolic stability .
- Comparison: The target compound’s thiophene group likely enhances lipophilicity and π-π stacking interactions compared to the polar cyanophenyl group in this analog.
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Structure : Triazolopyridine core with trifluoromethyl and imidazole-acetamide groups.
- Molecular Formula : C₁₃H₁₁F₃N₆O (MW: 324.26 g/mol).
- Comparison : The trifluoromethyl group improves metabolic stability, but the smaller molecular weight and triazolopyridine core suggest divergent pharmacokinetic profiles compared to the target compound’s bulkier structure .
Structural and Pharmacokinetic Comparison Table
Biological Activity
4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C21H18N4OS, with a molecular weight of 374.46 g/mol. Its structure includes an imidazole ring, a thiophene moiety, and a pyridine derivative, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. The imidazole and thiophene rings are known to interact with ATP-binding sites of kinases, thereby blocking their activity.
Anticancer Activity
Recent studies have shown that this compound exhibits potent anticancer properties. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |
| HCT116 (Colon Cancer) | 3.0 | Induction of apoptosis without cell cycle arrest |
| MCF7 (Breast Cancer) | 5.5 | Inhibition of cell proliferation |
These results indicate that the compound effectively targets key signaling pathways in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Mycobacterium tuberculosis. The following table summarizes its efficacy:
| Microorganism | IC50 (µM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 2.18 | Significant activity against drug-resistant strains |
Case Studies
A notable study involved the synthesis and evaluation of similar benzamide derivatives, where compounds with structural similarities exhibited varying degrees of cytotoxicity against cancer cells. This emphasizes the importance of structural modifications in enhancing biological activity.
Research Findings
- Crystallographic Studies : X-ray crystallography has provided insights into the spatial arrangement of atoms within the compound, revealing potential interaction sites for target proteins .
- Molecular Docking Studies : Computational modeling suggests strong binding affinity to tyrosine kinases, supporting experimental findings that indicate inhibition of kinase activity .
- Cytotoxicity Assays : Evaluations on human embryonic kidney cells (HEK-293) confirmed that the compound exhibits low cytotoxicity, making it a viable candidate for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
